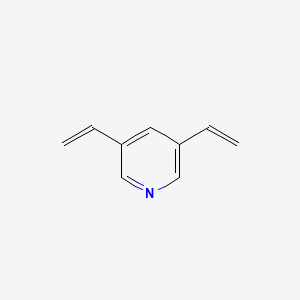
3,5-Diethenyl-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethenyl-pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with ethenyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethenyl-pyridine typically involves the functionalization of pyridine derivatives. One common method is the cross-coupling reaction of 3,5-dibromopyridine with ethenylboronic acid using a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diethenyl-pyridine undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3,5-diformylpyridine or 3,5-dicarboxypyridine.
Reduction: Formation of 3,5-diethenylpiperidine.
Substitution: Formation of 3,5-dihalopyridine derivatives.
Aplicaciones Científicas De Investigación
3,5-Diethenyl-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3,5-Diethenyl-pyridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
3,5-Dimethylpyridine: Similar structure but with methyl groups instead of ethenyl groups.
3,5-Diethylpyridine: Contains ethyl groups at the 3 and 5 positions.
3,5-Dibromopyridine: Features bromine atoms at the 3 and 5 positions.
Uniqueness: 3,5-Diethenyl-pyridine is unique due to the presence of ethenyl groups, which confer distinct reactivity and potential applications compared to its methyl, ethyl, or halogenated counterparts. The ethenyl groups enhance its ability to participate in polymerization reactions and form conjugated systems, making it valuable in materials science and organic electronics.
Propiedades
Número CAS |
36691-18-6 |
|---|---|
Fórmula molecular |
C9H9N |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
3,5-bis(ethenyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-5-9(4-2)7-10-6-8/h3-7H,1-2H2 |
Clave InChI |
SKXVLNBDHPLAIP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=CN=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















